molecular formula C11H10N2O B184974 N-(quinolin-6-yl)acetamide CAS No. 22433-76-7

N-(quinolin-6-yl)acetamide

Cat. No. B184974
CAS RN: 22433-76-7
M. Wt: 186.21 g/mol
InChI Key: GJEUIVYGSBNNKW-UHFFFAOYSA-N
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Description

“N-(quinolin-6-yl)acetamide” is a chemical compound with the CAS Number: 22433-76-7 . It has a molecular weight of 186.21 and its IUPAC name is N-(6-quinolinyl)acetamide . It is a solid at room temperature and is typically stored in a dry environment .


Molecular Structure Analysis

The InChI code for “N-(quinolin-6-yl)acetamide” is 1S/C11H10N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3,(H,13,14) . The SMILES structure is CC(=O)NC1=CC2=C(C=C1)N=CC=C2 .


Physical And Chemical Properties Analysis

“N-(quinolin-6-yl)acetamide” is a solid at room temperature . It has a molecular weight of 186.21 . The compound’s InChI code is 1S/C11H10N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3,(H,13,14) , and its SMILES structure is CC(=O)NC1=CC2=C(C=C1)N=CC=C2 .

Scientific Research Applications

  • Anion Coordination and Structural Properties : N-(quinolin-6-yl)acetamide derivatives have been studied for their spatial orientations in anion coordination, revealing unique geometric structures and self-assembly properties, useful in crystal engineering and material science (Kalita & Baruah, 2010).

  • Fluorescence and Host-Guest Complexes : Certain derivatives of N-(quinolin-6-yl)acetamide exhibit unique fluorescence properties when interacting with specific substances, making them potential candidates for sensor applications and studies in fluorescence spectroscopy (Karmakar, Sarma, & Baruah, 2007).

  • Antiproliferative Activities in Cancer Research : Derivatives of N-(quinolin-6-yl)acetamide have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, showing potential as therapeutic agents in cancer treatment (Chen et al., 2013).

  • Antitubercular Agents : Research on 2-(quinolin-4-yloxy)acetamides has demonstrated potent in vitro inhibitory effects against Mycobacterium tuberculosis, including drug-resistant strains, suggesting potential applications in tuberculosis treatment (Pissinate et al., 2016).

  • Synthesis and Drug Discovery : Novel synthesis methods have been developed for α-(acyloxy)-α-(quinolin-4-yl)acetamides, contributing to the field of organic synthesis and drug discovery (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

  • Selective Fluorescent Sensors : N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide has been identified as a highly selective fluorescent sensor, particularly for differentiating cadmium from zinc ions, which can be applied in environmental monitoring and analytical chemistry (Zhou et al., 2012).

  • Positive Inotropic Activity : N-(quinolin-6-yl)acetamide derivatives have been studied for their positive inotropic activity, indicating potential uses in cardiovascular therapeutics (Zhang, Cui, Hong, Quan, & Piao, 2008).

Safety And Hazards

The safety information for “N-(quinolin-6-yl)acetamide” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been used in the development of many new therapeutic agents due to their wide range of biological and pharmacological activities . Therefore, “N-(quinolin-6-yl)acetamide” and similar compounds may have potential applications in the development of new drugs.

properties

IUPAC Name

N-quinolin-6-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEUIVYGSBNNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176975
Record name Acetamide, N-6-quinolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(quinolin-6-yl)acetamide

CAS RN

22433-76-7
Record name N-6-Quinolinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22433-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-6-quinolyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22433-76-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-6-quinolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Quinolin-6-yl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKD9AEB999
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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